molecular formula C12H13NO4S B2830112 Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate CAS No. 869493-47-0

Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate

Cat. No.: B2830112
CAS No.: 869493-47-0
M. Wt: 267.3
InChI Key: KYLVAAZIXFBMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thieno[2,3-b]Pyridine Research

The thieno[2,3-b]pyridine scaffold was first characterized in the mid-20th century as part of efforts to expand the library of fused heterocyclic systems. Early studies focused on its synthesis via cyclization reactions involving thiophene and pyridine precursors. By the 1980s, researchers recognized its potential in medicinal chemistry due to structural similarities to purine bases, enabling interactions with biological targets such as kinases and phospholipases.

A pivotal advancement occurred in the 2010s when thienopyridine derivatives like clopidogrel demonstrated efficacy in preventing vascular events, highlighting their therapeutic versatility. More recently, derivatives such as methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate have been synthesized to explore structure-activity relationships (SAR) in cancer therapeutics. For example, compound 1 (a related thieno[2,3-b]pyridine) exhibited EC~50~ values of 2.14 µM and 2.77 µM against HeLa and SiHa cervical cancer cells, underscoring the scaffold’s potency.

Significance of Methyl 4-Hydroxy-7-Isopropyl-6-Oxo-6,7-Dihydrothieno[2,3-b]Pyridine-5-Carboxylate in Medicinal Chemistry

This compound’s molecular formula (C~12~H~13~NO~4~S) and functional groups—including a carboxylate ester, hydroxyl group, and isopropyl substituent—make it a versatile candidate for drug design. The isopropyl group at position 7 enhances lipophilicity, potentially improving membrane permeability, while the hydroxyl and carbonyl groups facilitate hydrogen bonding with biological targets.

Table 1: Key Structural Features and Biological Implications

Feature Role in Bioactivity
Thieno[2,3-b]pyridine core Mimics purine bases, enabling kinase inhibition
7-Isopropyl substituent Modulates lipophilicity and target binding
5-Carboxylate ester Enhances metabolic stability

Studies on analogous compounds reveal that such derivatives inhibit phospholipase C isoforms and induce apoptosis in cancer cells. For instance, in vitro assays showed a 33.5% reduction in HCT-116 cell growth at 1 µM concentrations of a related thieno[2,3-b]pyridine.

Evolution of Structural Classifications in Scientific Literature

Structural diversification of thieno[2,3-b]pyridines has progressed through systematic substitutions at positions 4, 5, and 7. Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate exemplifies this trend, featuring:

  • A hydroxyl group at position 4, contributing to hydrogen-bond donor capacity.
  • A carboxylate ester at position 5, optimizing solubility and synthetic flexibility.
  • An isopropyl group at position 7, altering steric and electronic properties.

Table 2: Comparative Structural Analysis of Thieno[2,3-b]Pyridine Derivatives

Compound R4 R5 R7 Bioactivity
CAS 869493-47-0 -OH -COOCH~3~ -CH(CH~3~)~2~ Kinase inhibition
CAS 869493-21-0 (analog) -OH -CONHR -CH(CH~3~)~2~ Apoptosis induction
Clopidogrel -Cl -COOCH~3~ -H Antiplatelet

This structural evolution has enabled tailored interactions with targets like tubulin and adenosine receptors.

Research Importance Within Heterocyclic Chemistry

The compound’s fused thiophene-pyridine system exemplifies the synergy between sulfur- and nitrogen-containing heterocycles. The thiophene ring enhances aromatic stability, while the pyridine moiety introduces basicity, facilitating interactions with enzymatic active sites.

Recent synthetic routes to this compound involve multi-step protocols, such as:

  • Cyclocondensation of 3-aminothiophene-2-carboxylates with β-keto esters.
  • Subsequent functionalization via nucleophilic acyl substitution.

Its role as a kinase inhibitor aligns with broader trends in targeting signaling pathways in oncology. For example, thieno[2,3-b]pyridines have shown polypharmacological effects, inhibiting ATOX1 and TDP1 enzymes concurrently.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-6-oxo-7-propan-2-ylthieno[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-6(2)13-10(15)8(12(16)17-3)9(14)7-4-5-18-11(7)13/h4-6,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLVAAZIXFBMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CS2)C(=C(C1=O)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-B]pyridine core, followed by functionalization at specific positions.

    Formation of the Thieno[2,3-B]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a β-ketoester under acidic conditions.

    Hydroxylation and Esterification: The hydroxyl group at the 4-position can be introduced through selective oxidation, and the ester group can be formed by esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group at the 6-position can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of 4-keto derivatives.

    Reduction: Formation of 6-hydroxy derivatives.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of thieno[2,3-b]pyridine compounds exhibit promising anticancer properties. Methyl 4-hydroxy-7-isopropyl-6-oxo derivatives have shown efficacy against various cancer cell lines, potentially inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that it may affect bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
  • Neurological Applications
    • Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter levels or protection against oxidative stress in neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of various bacterial strains
NeuroprotectiveModulates neurotransmitter levels

Pharmacological Applications

  • Antiviral Activity
    • This compound has been identified as a potential antiviral agent, particularly against viral infections where it may inhibit viral replication by targeting specific viral enzymes .
  • Antitumor Properties
    • Similar to the thieno[2,3-b]pyridine derivatives, this pyrimidine compound has shown effects on cancer cell lines, suggesting a mechanism that may involve the inhibition of DNA synthesis or repair processes in rapidly dividing cells .
  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer and viral infections, making it a candidate for further development as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibits viral replication
AntitumorAffects DNA synthesis in cancer cells
Enzyme InhibitionTargets metabolic enzymes associated with disease states

Mechanism of Action

The mechanism by which Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit a specific enzyme by binding to its active site, thereby blocking its activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related derivatives synthesized in , focusing on substituents, synthetic routes, and key spectral properties:

Compound Substituents Synthetic Method Key Spectral Data
Target : Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate - Position 4 : -OH
- Position 5 : COOCH₃
- Position 7 : -CH(CH₃)₂
- Position 6 : =O
Not described in Data not provided in evidence.
Compound 4 : 3-Amino-5-(ethoxycarbonyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid - Position 2 : COOH
- Position 3 : -NH₂
- Position 5 : COOEt
- Position 6 : =O
Reaction of precursor with chloroacetic acid in Ac₂O/AcOH under reflux IR : 3440 (NH₂), 1720 (C=O ester), 1680 cm⁻¹ (C=O acid).
¹H NMR : δ 1.30 (t, CH₂CH₃), 4.20 (q, OCH₂), 6.70 (s, thiophene-H).
Compound 5 : Ethyl 5-cyano-6-(2-ethoxy-2-oxoethylthio)-2-oxo-1,2-dihydropyridine-3-carboxylate - Position 3 : COOEt
- Position 5 : -CN
- Position 6 : -S-CH₂COOEt
- Position 2 : =O
Reaction with ethyl chloroacetate in NaOEt/EtOH under reflux IR : 2220 (CN), 1730 (C=O ester).
¹H NMR : δ 1.25 (t, CH₂CH₃), 3.70 (s, SCH₂), 4.10 (q, OCH₂), 6.50 (s, pyridine-H).
Compound 7 : Ethyl 5-cyano-6-[2-(4-methoxyphenyl)-2-oxoethylthio]-2-oxo-1,2-dihydropyridin-3-carboxylate - Position 3 : COOEt
- Position 5 : -CN
- Position 6 : -S-CH₂CO(4-MeOPh)
- Position 2 : =O
Reaction with 4-methoxybenzoyl bromide in DMSO/K₂CO₃ under reflux IR : 2220 (CN), 1730 (C=O ester), 1660 cm⁻¹ (C=O ketone).
¹H NMR : δ 1.30 (t, CH₂CH₃), 3.80 (s, OCH₃), 4.20 (q, OCH₂), 6.90–7.50 (m, aromatic-H).
Compound 8 : Ethyl 3-amino-2-(4-methoxybenzoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate - Position 2 : CO(4-MeOPh)
- Position 3 : -NH₂
- Position 5 : COOEt
- Position 6 : =O
Reaction of precursor with 4-methoxybenzoyl bromide in DMSO/K₂CO₃ under reflux IR : 3400 (NH₂), 1720 (C=O ester), 1680 cm⁻¹ (C=O ketone).
¹H NMR : δ 1.35 (t, CH₂CH₃), 3.85 (s, OCH₃), 4.25 (q, OCH₂), 7.00–7.60 (m, aromatic-H), 6.65 (s, thiophene-H).

Key Observations:

Substituent Effects on Reactivity and Properties: The methyl ester (COOCH₃) in the target compound may confer greater steric hindrance and altered solubility compared to the ethyl ester (COOEt) in compounds 4, 5, 7, and 8 . The 4-hydroxy group in the target could enhance hydrogen-bonding interactions, contrasting with the 3-amino group in compounds 4 and 8, which may participate in different intermolecular interactions .

Synthetic Flexibility :

  • The analogs in demonstrate that substituents at positions 2, 3, and 6 can be tailored using diverse reagents (e.g., chloroacetic acid, benzoyl bromides) and solvents (e.g., DMSO, AcOH) . This suggests that the target compound could be synthesized via similar modular approaches.

Spectral Trends :

  • IR Spectroscopy : Esters (C=O) and nitriles (CN) in analogs show consistent absorption bands (1720–1730 cm⁻¹ and 2220 cm⁻¹, respectively), which would likely extend to the target compound .
  • ¹H NMR : Ethyl ester protons (δ 1.20–1.35 for CH₂CH₃) and aromatic protons (δ 6.50–7.60) in analogs provide a benchmark for predicting the target’s spectral features .

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthetic route for Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation, functional group protection, and regioselective substitutions. For example, bicyclic thieno-pyridine derivatives often require sequential annulation of thiophene and pyridine rings, followed by oxidation and esterification steps. Key considerations include solvent choice (e.g., dioxane for cyclization), temperature control to avoid side reactions, and use of catalysts (e.g., KOH for ring closure, as seen in similar syntheses) . Protecting groups like Boc may be necessary for amino or hydroxyl moieties during intermediate steps .

Q. Which spectroscopic methods are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming regiochemistry and substituent positions. For instance, downfield shifts in carbonyl (C=O) or hydroxyl (OH) groups help identify hydrogen bonding or conjugation effects .
  • IR Spectroscopy : Peaks near 1670–1730 cm1^{-1} confirm ester (C=O) and ketone (C=O) functionalities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z 389 (M+^+) aligns with similar bicyclic pyridine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for diastereomers or tautomeric forms of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by determining the crystal structure. For example, Acta Crystallographica studies use single-crystal diffraction to confirm fused-ring systems and substituent orientations .
  • Dynamic NMR (DNMR) : Detect tautomeric equilibria by analyzing temperature-dependent chemical shift changes in 1^1H NMR, particularly for hydroxyl or keto-enol groups .
  • Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to validate tautomeric preferences .

Q. What strategies optimize the compound’s biological activity while minimizing off-target effects in pharmacological studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., isopropyl, methoxy groups) and evaluate activity against targets like kinases or inflammatory mediators. For example, pyrrolo-pyridine derivatives show enhanced selectivity when bulky groups (e.g., isopropyl) occupy specific hydrophobic pockets .
  • Molecular Docking : Use software like AutoDock to predict binding affinities with enzymes (e.g., cyclooxygenase-2) and prioritize synthetic targets .
  • Metabolic Stability Assays : Test microsomal stability in vitro to identify labile groups (e.g., ester linkages) requiring stabilization via prodrug strategies .

Q. How can computational methods elucidate the compound’s interaction with biological targets at the atomic level?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding interactions over nanoseconds to assess stability of ligand-receptor complexes. For example, thieno-pyridine derivatives may form hydrogen bonds with catalytic residues in enzymes .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to guide synthetic prioritization .
  • Pharmacophore Modeling : Identify essential electrostatic and steric features shared by active analogs to refine lead compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), assay durations, and compound concentrations. Variability in IC50_{50} values often arises from differences in cell permeability or metabolic rates .
  • Counter-Screening : Test against unrelated targets (e.g., unrelated kinases) to confirm selectivity and rule out nonspecific effects .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the compound’s neuroprotective or anti-inflammatory potential?

  • Methodological Answer :

  • Microglial Activation Assays : Use BV-2 cells stimulated with LPS to measure suppression of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA .
  • Oxidative Stress Models : Expose SH-SY5Y neuronal cells to H2_2O2_2 and quantify cell viability (MTT assay) and ROS levels (DCFH-DA probe) .
  • Kinase Inhibition Profiling : Screen against a panel of kinases (e.g., JAK2, p38 MAPK) using fluorescence-based ADP-Glo assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.